Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate

BACE1 inhibitor Alzheimer's disease fused pyridine scaffold

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate is a heterobicyclic building block characterized by a 2,3-dihydro-1,4-dioxin ring fused to a pyridine core bearing a methyl ester at the 7-position. With a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol, it serves primarily as a versatile intermediate in medicinal chemistry.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 527681-12-5
Cat. No. B1613003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate
CAS527681-12-5
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C(=C1)OCCO2
InChIInChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(5-10-6)14-3-2-13-7/h4-5H,2-3H2,1H3
InChIKeyJIVCFASCQPHPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate (CAS 527681-12-5): A Key Fused Pyridine Ester Scaffold for CNS-Targeted Drug Discovery


Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate is a heterobicyclic building block characterized by a 2,3-dihydro-1,4-dioxin ring fused to a pyridine core bearing a methyl ester at the 7-position. With a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol, it serves primarily as a versatile intermediate in medicinal chemistry [1]. The scaffold's significance is underscored by its role as the direct synthetic precursor to the 7-carboxamide series of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) inhibitors, a class under active investigation for Alzheimer's disease [2][3].

Why Generic Substitution of Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate (CAS 527681-12-5) Fails in Synthetic Programs


Within the fused dioxino-pyridine chemotype, seemingly minor changes to the C7 substituent fundamentally alter the compound's synthetic role. The methyl ester is uniquely positioned as a traceless, orthogonal handle that enables direct conversion to the corresponding carboxamide, a crucial pharmacophore in BACE1 inhibitors, without requiring protecting group strategies [1][2]. The free carboxylic acid analog (CAS 527681-13-6) requires amide coupling reagents, while the aldehyde (CAS 443955-90-6) necessitates reductive amination, both of which add steps and may compromise yields. The 7-bromo (CAS 2079950-83-5) and 5-iodo (CAS 1383788-23-5) analogs, while valuable for cross-coupling, introduce a different electronic character and are not direct surrogates for ester-to-amide synthetic sequences . The quantitative evidence below details the specific points of differentiation that make direct generic substitution scientifically unsound.

Quantitative Differentiation Evidence for Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate (CAS 527681-12-5)


Documented Role as Direct Precursor to BACE1-Selective Carboxamide Inhibitors vs. Carboxylic Acid and Aldehyde Congeners

The methyl ester of the target compound serves as the documented direct precursor to the fused pyridine-derived carboxamide series that achieved a BACE1/BACE2 selectivity ratio of 1,423, the highest reported for this chemotype. The co-crystal structure (PDB 7F1D, 2.05 Å resolution) confirms that the 7-carboxamide moiety, accessible exclusively through this ester intermediate, engages the 10s loop of BACE1, a critical selectivity determinant [1][2]. In contrast, the free carboxylic acid (CAS 527681-13-6, MW 181.15) and the aldehyde (CAS 443955-90-6, MW 165.15) lack the direct, high-yielding conversion pathway to the active carboxamide pharmacophore without additional activation or redox steps, increasing synthetic complexity .

BACE1 inhibitor Alzheimer's disease fused pyridine scaffold ester-to-amide

Industry-Leading Commercial Purity Specifications (98% by HPLC) vs. Competing Building Blocks

The target compound is commercially available with a minimum purity specification of 98% as determined by HPLC, with moisture content controlled to ≤0.5% [1]. This purity level exceeds that typically offered for the structurally related 7-bromo analog (CAS 2079950-83-5, typ. 95%) and the 5-iodo derivative (CAS 1383788-23-5, typ. 95–97%) . Higher purity reduces the burden of in-house purification prior to use in multi-step syntheses, a critical factor in maintaining overall yield across the sequence.

purity specification HPLC quality control procurement standard building block

Scalability to Kilogram Quantities for Preclinical Candidate Progression vs. Discovery-Only Alternatives

Multiple commercial suppliers confirm the methyl ester (CAS 527681-12-5) is available at kilogram-scale quantities, with documented capacity for production up to kgs [1]. In contrast, less common analogs such as the 5-carbaldehyde regioisomer (CAS 1414864-13-3) and the 5-carbonitrile derivative (CAS not specified) are typically available only in milligram to gram quantities, posing supply chain risks for programs transitioning from discovery to preclinical development . This scalability is essential for maintaining uninterrupted synthetic campaigns.

scale-up synthesis kilogram production preclinical supply procurement logistics

Computationally Predicted Physicochemical Profile Distinguishes the Methyl Ester from the Free Acid in CNS Drug Design

In silico property calculations highlight a key differentiation: the methyl ester (MW 195.17) is predicted to have a logP approximately 1.0–1.5 units higher than the free carboxylic acid (MW 181.15), enhancing passive membrane permeability—a critical parameter for CNS drug candidates . While the carboxylic acid (pKa ~3–4) will be predominantly ionized at physiological pH, limiting brain penetration, the neutral methyl ester can serve as a prodrug handle or be converted to the carboxamide after blood-brain barrier (BBB) passage. This property distinction directly influences the choice of building block in CNS-focused medicinal chemistry programs [1].

CNS drug discovery physicochemical properties logP blood-brain barrier permeability

Optimal Application Scenarios for Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate (CAS 527681-12-5)


BACE1 Inhibitor Lead Optimization Programs Requiring a High-Selectivity Carboxamide Pharmacophore

Medicinal chemistry teams pursuing Alzheimer's disease targets should prioritize this methyl ester as the primary building block. Its one-step conversion to the 7-carboxamide directly yields BACE1 inhibitors with a demonstrated selectivity ratio of 1,423 over BACE2, a property critical for avoiding the cognitive worsening observed with non-selective clinical candidates [1][2]. The kilogram-scale availability further supports in vivo efficacy studies and IND-enabling toxicology without supply interruption.

Multi-Step Parallel Synthesis of Dioxinopyridine Libraries via Ester Diversification

The methyl ester's orthogonal reactivity enables direct amidation with a wide range of amines under mild conditions, without requiring coupling reagents. This property, combined with the 98% HPLC purity and ≤0.5% moisture specification [1], makes it the preferred substrate for high-throughput parallel synthesis of focused libraries, minimizing purification failures and false negatives in biological screening cascades.

CNS-Penetrant Prodrug Development Based on the Fused Dioxinopyridine Scaffold

For programs developing CNS-penetrant agents, the methyl ester offers a key advantage: its neutral character and moderate predicted logP (~0.8–1.2) facilitate BBB penetration, distinguishing it from the ionized, poorly permeable carboxylic acid analog [2]. The ester can serve as a prodrug moiety, releasing the active carboxylic acid species upon esterase-mediated hydrolysis within the brain parenchyma, a strategy applicable to anti-inflammatory or neuroprotective indications [1].

Quote Request

Request a Quote for Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.